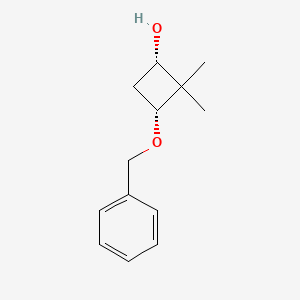

cis-3-benzyloxy-2,2-dimethyl-cyclobutanol

Description

Significance of Cyclobutane (B1203170) Ring Systems in Synthetic Methodology and Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, is a fascinating and increasingly important structural motif in organic chemistry. ru.nlmdpi.com Historically considered a strained and relatively unstable ring system, its inherent ring strain is now recognized as a powerful tool for synthetic chemists. acs.orgnbinno.com This strain, arising from bond angle compression and torsional strain, facilitates a variety of selective ring-opening, ring-expansion, and rearrangement reactions that are often difficult to achieve with more stable cyclic or acyclic systems. acs.orgacs.org

In synthetic methodology, cyclobutane derivatives serve as versatile building blocks. researchgate.net Their predictable reactivity allows for the stereocontrolled synthesis of complex acyclic and cyclic molecules. acs.org Photochemical [2+2] cycloadditions and catalyzed cycloadditions are common methods for constructing the cyclobutane core, often with high levels of stereoselectivity. acs.orgresearchgate.net Once formed, the selective cleavage of a cyclobutane bond can be readily achieved under various conditions, providing access to diverse molecular frameworks. acs.org

From a medicinal chemistry perspective, the incorporation of a cyclobutane ring into drug candidates can offer several advantages. ru.nlnih.gov The rigid and puckered three-dimensional structure of the cyclobutane ring can be used to:

Improve Metabolic Stability: By replacing more metabolically labile groups, the cyclobutane moiety can enhance the pharmacokinetic profile of a drug. ru.nlnih.gov

Induce Conformational Restriction: The defined geometry of the ring can lock a molecule into a specific conformation, which can lead to increased potency and selectivity for its biological target. ru.nlnih.gov

Serve as a Phenyl Ring Bioisostere: In some contexts, the cyclobutane ring can mimic the spatial arrangement of a phenyl group while offering improved physicochemical properties. nih.gov

Enhance Three-Dimensionality: Moving away from flat, aromatic structures towards more three-dimensional molecules is a key strategy in modern drug discovery to improve properties and explore new chemical space. nih.govnih.gov

The unique characteristics of the cyclobutane ring, including its puckered structure and longer C-C bond lengths, contribute to its growing use in the design of novel therapeutics. ru.nlnih.gov

Overview of Benzyloxy-Substituted Cyclobutanols as Key Synthetic Intermediates

Substituted cyclobutanols, such as cis-3-benzyloxy-2,2-dimethyl-cyclobutanol, are valuable intermediates in organic synthesis. The hydroxyl group of the cyclobutanol (B46151) provides a reactive handle for a wide range of chemical transformations, including oxidation, esterification, and etherification. georganics.sk The benzyloxy group, on the other hand, serves as a robust protecting group for a hydroxyl function. It is stable to a wide range of reaction conditions and can be readily removed via catalytic hydrogenation.

The "cis" stereochemistry of the substituents on the cyclobutane ring is also of significant synthetic importance. The relative orientation of the benzyloxy and hydroxyl groups can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of specific stereoisomers of more complex target molecules.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are found in precursors to synthetically useful compounds. For instance, 3-(benzyloxy)-1-cyclobutanone is a known compound that can be synthesized and subsequently reduced to the corresponding cyclobutanol. google.com The reduction of the ketone can lead to a mixture of cis and trans isomers, from which the desired cis isomer can be isolated.

The combination of the reactive cyclobutanol moiety, the directing influence of its stereochemistry, and the protective nature of the benzyloxy group makes benzyloxy-substituted cyclobutanols powerful tools for the construction of complex and biologically active molecules. Their utility is further enhanced by the presence of other substituents, such as the gem-dimethyl group in this compound, which can provide steric hindrance to influence reactivity and conformation.

Below is a table summarizing the key structural features of this compound and their significance in organic synthesis.

| Structural Feature | Significance in Organic Synthesis |

| Cyclobutane Ring | Imparts ring strain, enabling unique ring-opening and rearrangement reactions. Provides a rigid, three-dimensional scaffold. |

| Hydroxyl Group (-OH) | A reactive functional group for further transformations (e.g., oxidation, substitution). Can act as a directing group in subsequent reactions. |

| Benzyloxy Group (-OCH₂Ph) | A stable and widely used protecting group for alcohols. Can be selectively removed under mild conditions. |

| cis-Stereochemistry | The defined spatial relationship between the hydroxyl and benzyloxy groups can control the stereochemical outcome of further synthetic steps. |

| **Gem-Dimethyl Group (-C(CH₃)₂) ** | Provides steric bulk, which can influence the reactivity and conformational preference of the molecule. |

The strategic combination of these features in molecules like this compound underscores their potential as valuable intermediates in the synthesis of a wide range of complex organic molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-2,2-dimethyl-3-phenylmethoxycyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKWKWODHKPZTO-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1OCC2=CC=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@H]1OCC2=CC=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cis 3 Benzyloxy 2,2 Dimethyl Cyclobutanol

Strategies for Cyclobutanol (B46151) Ring Construction

C-H Functionalization Approaches

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional methods that rely on pre-functionalized starting materials. dmaiti.comyoutube.com In the context of synthesizing cis-3-benzyloxy-2,2-dimethyl-cyclobutanol, C-H functionalization could be envisioned as a key step in introducing either the hydroxyl or the benzyloxy group onto a pre-existing 2,2-dimethylcyclobutane core.

While direct C-H oxidation of a substituted cyclobutane (B1203170) to a cyclobutanol can be challenging, transition metal-catalyzed C-H activation provides a plausible route. For instance, a directing group strategy could be employed where a substituent on the cyclobutane ring directs a metal catalyst to a specific C-H bond. Although direct C-H functionalization to install the benzyloxy group is less common, a two-step sequence involving an initial C-H activation to introduce a handle, followed by conversion to the benzyloxy ether, could be a viable strategy.

Recent advancements have demonstrated the palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclobutanes, showcasing the feasibility of functionalizing the strained cyclobutane framework with high stereocontrol. chemrxiv.org While this specific reaction introduces an aryl group, the underlying principle of using a directing group to achieve site-selective and stereoselective C-H functionalization could be adapted. For the synthesis of the target molecule, one could imagine a scenario where a directing group on a 2,2-dimethylcyclobutane derivative guides a catalyst to the C3 position, leading to the introduction of a functional group that can then be converted to the benzyloxy or hydroxyl group.

A hypothetical retrosynthetic analysis is presented below:

| Catalyst System | Directing Group | Potential Functionalization | Reference Concept |

| Palladium(II) with chiral ligand | Tertiary alkylamine | Arylation (as a precursor to other functional groups) | chemrxiv.org |

| Rhodium(II) carboxylates | Amide or ester | C-H insertion with diazo compounds | nih.gov |

It is important to note that the development of a C-H functionalization method for the direct and stereoselective synthesis of this compound would require significant research to identify a suitable catalyst and directing group combination that can overcome the steric hindrance of the gem-dimethyl group and achieve the desired cis-diastereoselectivity.

Ring Contraction Reactions, including those from Pyrrolidines

Ring contraction reactions offer a powerful and stereospecific method for the synthesis of strained carbocycles like cyclobutanes. chemistryviews.orgnih.gov The conversion of readily available five-membered rings, such as pyrrolidines, into four-membered rings is a particularly attractive strategy. nih.govntu.ac.ukresearchgate.netacs.org This approach often proceeds with high stereochemical fidelity, making it a promising route for obtaining the cis-diastereomer of the target molecule.

The key transformation involves the generation of a reactive intermediate from the pyrrolidine, which then undergoes nitrogen extrusion and subsequent C-C bond formation to yield the cyclobutane ring. chemistryviews.orgnih.gov A notable example is the use of iodonitrene chemistry to mediate the contraction of polysubstituted pyrrolidines. chemistryviews.orgnih.govntu.ac.ukresearchgate.netacs.org The proposed mechanism involves the in situ generation of an iodonitrene species that reacts with the pyrrolidine to form a reactive 1,1-diazene. The subsequent elimination of dinitrogen generates a 1,4-biradical, which collapses to form the cyclobutane ring. chemistryviews.orgnih.gov The stereospecificity of this process is a key feature, with the stereochemistry of the substituents on the starting pyrrolidine being retained in the final cyclobutane product. nih.gov

For the synthesis of this compound, a suitably substituted pyrrolidine precursor would be required. A hypothetical synthetic sequence is outlined below:

| Pyrrolidine Precursor | Reagents | Expected Cyclobutane Product | Reference Concept |

| cis-4-Benzyloxy-3,3-dimethyl-pyrrolidine derivative | Hydroxy(tosyloxy)iodobenzene (HTIB), Ammonium carbamate | A cis-1,3-disubstituted-2,2-dimethylcyclobutane | chemistryviews.orgnih.gov |

The success of this approach would hinge on the synthesis of the appropriately substituted pyrrolidine precursor. The stereochemistry of the final product is dictated by the stereochemistry of the starting pyrrolidine, making this a powerful method for controlling the relative configuration of the substituents on the cyclobutane ring. nih.gov

Stereoselective Approaches to this compound

Achieving the desired absolute and relative stereochemistry in the target molecule necessitates the use of stereoselective synthetic methods. This section explores various strategies, including chiral pool synthesis, the use of chiral auxiliaries, enantioselective reagent control, and diastereoselective reductions.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as terpenes, amino acids, and carbohydrates, as starting materials. wikipedia.orgnih.gov This strategy can be highly effective for the synthesis of complex chiral molecules, as the existing stereocenters in the starting material can be incorporated into the final product, obviating the need for de novo asymmetric synthesis.

For the synthesis of an enantiomerically enriched form of this compound, a starting material from the chiral pool with a suitable carbon skeleton would be required. Terpenes, with their diverse and often complex carbocyclic frameworks, are particularly attractive starting points. nih.govmdpi.comescholarship.org For example, a terpene containing a four-membered ring or a precursor that can be readily converted into one could serve as a starting point.

A hypothetical approach could involve the oxidative cleavage of a suitable terpene to generate a precursor that can then be cyclized to form the desired cyclobutane ring. The stereocenters present in the terpene would guide the stereochemical outcome of the subsequent transformations.

| Chiral Pool Starting Material | Key Transformations | Target Intermediate | Reference Concept |

| α-Pinene or β-Pinene | Ozonolysis, ring-closing metathesis, or other skeletal rearrangements | Chiral 2,2-dimethylcyclobutane derivative | nih.gov |

| Chiral β-amino acids | Cyclization and functional group manipulation | Chiral substituted cyclobutane | researchgate.net |

While conceptually appealing, the successful implementation of a chiral pool strategy would depend on identifying a suitable and economically viable starting material from which the target molecule can be synthesized in a reasonable number of steps.

Chiral Auxiliary-Controlled Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. This is a robust and well-established strategy for asymmetric synthesis.

In the context of synthesizing this compound, a chiral auxiliary could be employed in several ways. For instance, an achiral cyclobutanone (B123998) precursor could be derivatized with a chiral auxiliary to form an enolate, which could then undergo a diastereoselective reaction. Alternatively, a chiral auxiliary could be used in a cycloaddition reaction to construct the cyclobutane ring with a high degree of stereocontrol.

Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a wide range of asymmetric transformations, including aldol reactions and alkylations. wikipedia.orgresearchgate.netyoutube.comscielo.org.mx A plausible strategy would involve the attachment of an Evans auxiliary to a suitable precursor, followed by a diastereoselective reaction to introduce one of the substituents on the cyclobutane ring.

| Chiral Auxiliary | Reaction Type | Substrate | Expected Outcome | Reference Concept |

| Evans Oxazolidinone | Diastereoselective alkylation | N-acylated oxazolidinone with a cyclobutane precursor | Introduction of a substituent with high diastereoselectivity | wikipedia.orgresearchgate.net |

| Oppolzer's Camphorsultam | Diastereoselective conjugate addition | α,β-Unsaturated system leading to a cyclobutane | Formation of a stereochemically defined cyclobutane | researchgate.net |

Enantioselective Synthesis via Reagent Control

Enantioselective synthesis using chiral reagents or catalysts is a highly efficient method for preparing enantiomerically pure compounds from prochiral starting materials. This approach avoids the need for chiral auxiliaries and can often be performed in a catalytic manner, making it highly attractive for large-scale synthesis.

For the synthesis of an enantiopure version of this compound, a key step would be the enantioselective reduction of a prochiral precursor, such as 3-benzyloxy-2,2-dimethyl-cyclobutanone. Several well-established methods for the catalytic asymmetric reduction of ketones could be applied here.

The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a powerful method for the enantioselective reduction of ketones to alcohols. nih.govrsc.orgresearchgate.net Similarly, Noyori's asymmetric transfer hydrogenation, which utilizes chiral ruthenium catalysts, is another highly effective method. nih.govrsc.orgresearchgate.net

| Catalyst System | Reaction Type | Substrate | Expected Product | Reference Concept |

| (S)-CBS Catalyst with BH₃ | Enantioselective reduction | 3-Benzyloxy-2,2-dimethyl-cyclobutanone | (R)- or (S)-cis-3-Benzyloxy-2,2-dimethyl-cyclobutanol | nih.govrsc.orgresearchgate.net |

| RuCl(S,S)-Tsdpen | Asymmetric transfer hydrogenation | 3-Benzyloxy-2,2-dimethyl-cyclobutanone | Enantiomerically enriched this compound | nih.govrsc.org |

The choice of catalyst and reaction conditions would be crucial in achieving high enantioselectivity and diastereoselectivity, favoring the formation of the desired cis-isomer.

Diastereoselective Reductions of Cyclobutanones

The final step in a plausible synthesis of this compound would be the diastereoselective reduction of the corresponding cyclobutanone. The stereochemical outcome of this reduction is highly dependent on the steric environment around the carbonyl group and the nature of the reducing agent.

To obtain the desired cis-isomer, the hydride must be delivered to the face of the carbonyl group opposite to the benzyloxy group at the C3 position. The bulky 2,2-dimethyl groups will also play a significant role in directing the approach of the reducing agent.

The use of sterically hindered reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), is known to favor the formation of the thermodynamically less stable alcohol, which in this case would be the cis-isomer. nih.govresearchgate.netnih.govsemanticscholar.orgarkat-usa.org This is because the bulky reducing agent will preferentially attack from the less hindered face of the ketone. In contrast, less sterically demanding reagents like sodium borohydride may lead to a mixture of diastereomers or favor the formation of the trans-isomer. acs.orgresearchgate.net

| Reducing Agent | Substrate | Expected Major Product | Rationale | Reference Concept |

| L-Selectride | 3-Benzyloxy-2,2-dimethyl-cyclobutanone | This compound | Steric hindrance directs the bulky hydride to the face opposite the benzyloxy group. | nih.govresearchgate.netnih.govsemanticscholar.orgarkat-usa.org |

| Sodium Borohydride | 3-Benzyloxy-2,2-dimethyl-cyclobutanone | Mixture of cis and trans isomers, potentially favoring the trans isomer. | Less sterically demanding, may approach from either face. | acs.orgresearchgate.net |

| Lithium Aluminum Hydride | 3-Benzyloxy-2,2-dimethyl-cyclobutanone | Mixture of cis and trans isomers. | Highly reactive and less selective in sterically congested environments. |

Careful optimization of the reducing agent and reaction conditions would be essential to maximize the yield of the desired cis-diastereomer.

Samarium(II)-Mediated Stereoselective Cyclizations

Samarium(II) iodide (SmI₂) has emerged as a powerful and versatile single-electron transfer reagent in organic synthesis, particularly for the formation of carbon-carbon bonds. One of its notable applications is in the mediation of intramolecular cyclizations of unsaturated aldehydes or ketones to yield functionalized carbocycles, including cyclobutanols. The 4-exo-trig cyclization of γ,δ-unsaturated aldehydes is a highly effective method for constructing four-membered rings with a high degree of stereocontrol. researchgate.net

For the synthesis of a cyclobutanol with the substitution pattern of this compound, a plausible precursor would be a γ,δ-unsaturated aldehyde, such as 4-benzyloxy-2,2-dimethylpent-4-enal. The presence of the gem-dimethyl group at the α-position of the aldehyde is crucial as it sterically disfavors a competing 5-exo-trig cyclization, thereby promoting the desired 4-exo-trig pathway to form the cyclobutane ring.

The general mechanism for the SmI₂-mediated cyclization involves the reduction of the aldehyde to a ketyl radical anion. This radical then undergoes an intramolecular addition to the alkene, forming a five-membered samarium chelate intermediate. Subsequent reduction and protonolysis yield the cyclobutanol product.

Research has shown that the stereochemical outcome of these cyclizations is highly dependent on the geometry of the double bond and the nature of the substituents. In many cases, the cyclization of acyclic precursors leads to the formation of anti (or trans) products with high diastereoselectivity. researchgate.net This stereochemical preference is attributed to the minimization of steric interactions in the chair-like transition state of the samarium chelate. Therefore, a direct SmI₂-mediated cyclization of an acyclic precursor like 4-benzyloxy-2,2-dimethylpent-4-enal would be expected to predominantly yield the trans-3-benzyloxy-2,2-dimethyl-cyclobutanol.

To achieve the desired cis stereochemistry, several strategies could be employed:

Substrate Control: The use of a cyclic precursor or a substrate with specific stereodirecting groups could enforce a transition state that leads to the cis product.

Stereochemical Inversion: A more common approach would be to synthesize the more readily accessible trans isomer and then invert the stereochemistry of the hydroxyl group. This can be achieved through methods such as a Mitsunobu reaction or an oxidation-reduction sequence.

The reaction conditions for SmI₂-mediated cyclizations are typically mild, involving the use of a stoichiometric amount of samarium(II) iodide in a solvent like tetrahydrofuran (THF), often with an alcohol as a proton source.

Table 1: Key Factors in Samarium(II)-Mediated 4-exo-trig Cyclizations

| Factor | Influence on the Reaction |

| Substrate Structure | The presence of α,α-disubstitution, such as a gem-dimethyl group, favors the 4-exo-trig cyclization pathway. |

| Stereochemistry | Acyclic precursors generally lead to the formation of anti (trans) products with high diastereoselectivity. |

| Reaction Conditions | The choice of solvent and proton source can influence the reaction rate and, in some cases, the stereochemical outcome. |

Protecting Group Strategies for the Hydroxyl and Benzyloxy Moieties

In the synthesis of complex molecules like this compound, the strategic use of protecting groups is essential to mask reactive functional groups and ensure that chemical transformations occur at the desired positions. The target molecule contains two key functional groups that may require protection: a hydroxyl group and a benzyloxy group.

The hydroxyl group is a versatile functional group but is also reactive under a wide range of conditions. The benzyloxy group, while itself a protecting group for an alcohol, may need to be stable under conditions where the other hydroxyl group is being manipulated, or vice versa. Therefore, an orthogonal protecting group strategy is often necessary, allowing for the selective deprotection of one group in the presence of the other.

Protecting the Hydroxyl Group:

A variety of protecting groups can be employed for the hydroxyl moiety, with the choice depending on the specific reaction conditions to be used in subsequent synthetic steps. Common protecting groups for alcohols include silyl ethers, acetals, and esters.

Silyl Ethers: These are among the most common alcohol protecting groups due to their ease of introduction, stability under a range of conditions, and selective removal. The stability of silyl ethers can be tuned by varying the steric bulk of the substituents on the silicon atom. For example, a tert-butyldimethylsilyl (TBDMS) ether is significantly more stable to acidic conditions than a trimethylsilyl (TMS) ether.

Acetals: Protecting groups such as methoxymethyl (MOM) ether or tetrahydropyranyl (THP) ether are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.

Esters: Acetate or benzoate esters can be used to protect the hydroxyl group. These are generally stable to acidic conditions but can be removed by base-catalyzed hydrolysis.

Protecting the Benzyloxy Moiety:

The benzyloxy group is a benzyl (B1604629) ether. While it is a protecting group itself, its stability relative to other protecting groups in the molecule is a key consideration. Benzyl ethers are generally stable to a wide range of acidic and basic conditions. However, they are susceptible to cleavage by catalytic hydrogenolysis.

Orthogonal Protecting Group Strategies:

An orthogonal protecting group strategy allows for the selective removal of one protecting group without affecting the others. This is crucial for the synthesis of polyfunctional molecules. In the context of a molecule containing both a free hydroxyl group and a benzyloxy group, one could protect the free hydroxyl group with a silyl ether. The silyl ether could then be selectively removed using a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) without affecting the benzyl ether. Conversely, the benzyl ether could be removed by hydrogenolysis while the silyl ether remains intact.

Table 2: Common Protecting Groups for Hydroxyl and Benzyloxy Moieties

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole, DMF | TBAF, THF; or mild acid | Stable to base, mild acid, and many oxidizing/reducing agents. |

| Methoxymethyl ether | MOM | MOMCl, DIPEA, CH₂Cl₂ | Acid (e.g., HCl in MeOH) | Stable to base, nucleophiles, and many oxidizing/reducing agents. | |

| Acetate | Ac | Ac₂O, pyridine | Base (e.g., K₂CO₃, MeOH) | Stable to acid and many oxidizing/reducing agents. | |

| Benzyloxy | Benzyl ether | Bn | NaH, BnBr, THF | H₂, Pd/C | Stable to acid, base, and many oxidizing/reducing agents. |

Reaction Mechanisms and Chemical Transformations of Cis 3 Benzyloxy 2,2 Dimethyl Cyclobutanol

Mechanistic Investigations of Cyclobutane (B1203170) Ring-Opening Reactions

The four-membered ring of cyclobutanol (B46151) derivatives is susceptible to ring-opening reactions, driven by the release of inherent ring strain. These transformations can proceed through different mechanistic pathways, often dictated by the reaction conditions and reagents employed. For instance, manganese-catalyzed ring-opening carbonylation of cyclobutanol derivatives occurs through a radical-mediated pathway. researchgate.net This process involves the cleavage of a cyclic C-C bond to generate 1,5-ketoesters. researchgate.net

Mechanistically, the cleavage of C-C bonds in cyclobutanols can be initiated in two primary ways: transition-metal-catalyzed β-carbon elimination or a radical-mediated 'radical clock'-type ring opening. researchgate.net The latter often involves a one-electron oxidation to form a cyclobutoxy radical, which then undergoes ring-opening isomerization to yield an acyclic γ-carbonyl radical species. researchgate.net These radical intermediates can then participate in various bond-forming reactions. researchgate.net

Intramolecular Rearrangements Involving the Cyclobutanol Core

The structure of cis-3-benzyloxy-2,2-dimethyl-cyclobutanol is amenable to several intramolecular rearrangements, which can lead to the formation of new carbocyclic or heterocyclic frameworks.

The masterorganicchemistry.comresearchgate.net-Wittig rearrangement is a notable transformation for ethers, involving the deprotonation of a carbon adjacent to the ether oxygen, followed by a rearrangement. scripps.edunih.gov In the context of benzyloxy-substituted compounds, treatment with a strong base like butyllithium (B86547) can initiate this process. nih.gov The reaction proceeds through a radical dissociation/recombination mechanism within a solvent cage. scripps.edu The stability of the generated radical intermediates plays a crucial role in the success of the reaction. scripps.edu

It is important to note that the masterorganicchemistry.comresearchgate.net-Wittig rearrangement often competes with other reaction pathways, such as the researchgate.netscripps.edu-Wittig rearrangement and β-elimination, which can affect the yield of the desired product. scripps.eduorganic-chemistry.org The researchgate.netscripps.edu-Wittig rearrangement is a concerted, sigmatropic process that typically occurs at lower temperatures than the masterorganicchemistry.comresearchgate.net-rearrangement. organic-chemistry.org

Table 1: Comparison of masterorganicchemistry.comresearchgate.net- and researchgate.netscripps.edu-Wittig Rearrangements

| Feature | masterorganicchemistry.comresearchgate.net-Wittig Rearrangement | researchgate.netscripps.edu-Wittig Rearrangement |

| Mechanism | Radical dissociation/recombination | Concerted, pericyclic ( researchgate.netscripps.edu-sigmatropic shift) |

| Intermediate | Radical pair in a solvent cage | Five-membered cyclic transition state |

| Typical Conditions | Often requires stronger bases and may occur at higher temperatures | Favored at lower temperatures |

| Competing Reactions | researchgate.netscripps.edu-Wittig rearrangement, β-elimination | masterorganicchemistry.comresearchgate.net-Wittig rearrangement |

Under acidic conditions, cyclobutanol derivatives can undergo ring contraction to form cyclopropylcarbinyl systems. This process is often driven by the formation of a carbocation intermediate and the subsequent rearrangement to a more stable structure.

While not directly involving the benzyloxy group, the study of related cyclobutane systems provides insight into potential reaction pathways. For instance, the involvement of cyclobutylthionium carbocation intermediates has been proposed in the rearrangement of sulfur-containing cyclobutane derivatives. These intermediates can lead to a variety of rearranged products, highlighting the complex carbocation chemistry of four-membered rings.

Acid-Catalyzed Ring Contractions and Rearrangements

Nucleophilic Substitution Reactions for Benzyloxy Introduction (e.g., Williamson Ether Synthesis Principles)

The introduction of the benzyloxy group onto the cyclobutane ring is a key synthetic step in the formation of the title compound. The Williamson ether synthesis is a classic and versatile method for forming ethers and is based on the SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com

In the synthesis of this compound, the corresponding cyclobutanol would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the alkoxide. masterorganicchemistry.compearson.com This alkoxide then acts as a nucleophile, attacking benzyl (B1604629) chloride or a similar benzyl halide to form the desired ether linkage. masterorganicchemistry.com For this SN2 reaction to be efficient, primary alkyl halides are preferred, as secondary and tertiary halides are more prone to elimination reactions. masterorganicchemistry.com The choice of solvent can also be critical; for example, dimethyl sulfoxide (B87167) (DMSO) has been shown to increase the yield of etherification in some cases. researchgate.net

Radical Reaction Pathways in Cyclobutane Formation and Transformation

Radical reactions play a significant role in both the synthesis and transformation of cyclobutane rings. As mentioned in the context of ring-opening reactions, radical intermediates are key in certain C-C bond cleavage processes of cyclobutanols. researchgate.net The formation of cyclobutane rings can also be achieved through radical-based cycloaddition reactions, although photochemical [2+2] cycloadditions are more common. The stability of the cyclobutyl radical and the stereochemical outcome of radical reactions are important considerations in these transformations.

Retrosynthetic Analysis of Cis 3 Benzyloxy 2,2 Dimethyl Cyclobutanol

Disconnection Strategies for the Cyclobutane (B1203170) Ring System

The central challenge in the synthesis of cis-3-benzyloxy-2,2-dimethyl-cyclobutanol lies in the construction of the strained cyclobutane ring with the desired stereochemistry. Retrosynthetic analysis suggests several primary disconnection strategies for the carbocyclic core.

A common and powerful approach to cyclobutane synthesis is the [2+2] cycloaddition . This strategy involves the disconnection of the cyclobutane ring into two two-carbon components. For the target molecule, this would conceptually lead to a ketene or a ketene equivalent and an appropriately substituted alkene. Specifically, a disconnection across the C1-C2 and C3-C4 bonds would suggest a precursor like 1,1-dimethylketene and benzyl (B1604629) vinyl ether. The stereochemistry of the resulting cyclobutanone (B123998) would then need to be controlled, followed by stereoselective reduction to afford the cis-cyclobutanol.

Alternatively, a disconnection across the C2-C3 and C4-C1 bonds points towards the dimerization of a substituted alkene. However, controlling the regiochemistry and stereochemistry of such dimerizations can be challenging.

Another viable strategy involves ring expansion reactions. For instance, a one-carbon ring expansion of a corresponding cyclopropanol derivative could be envisioned. This would involve disconnecting the cyclobutane to a cyclopropylmethyl system. Specifically, the target molecule could be traced back to a 1-(1-benzyloxy-2-methylprop-1-en-2-yl)cyclopropan-1-ol precursor, which could undergo a pinacol-type rearrangement.

Finally, intramolecular cyclization presents a further disconnection pathway. This would involve breaking one of the C-C bonds of the ring to reveal a linear precursor. For example, a 1,4-dicarbonyl compound or a γ-haloketone could be a suitable precursor for an intramolecular aldol condensation or a nucleophilic substitution reaction, respectively, to form the four-membered ring.

| Disconnection Strategy | Key Precursors | Synthetic Transformation |

| [2+2] Cycloaddition | 1,1-Dimethylketene and Benzyl vinyl ether | Cycloaddition followed by reduction |

| Ring Expansion | Substituted cyclopropanol | Rearrangement |

| Intramolecular Cyclization | 1,4-dicarbonyl or γ-haloketone | Intramolecular condensation/substitution |

Functional Group Interconversions and Strategic Additions

Functional group interconversions (FGIs) are crucial for manipulating the molecule to facilitate the key bond-forming reactions identified in the disconnection stage. In the retrosynthesis of this compound, several FGIs are of strategic importance.

The primary functional groups in the target molecule are the alcohol and the benzyl ether. The benzyl ether serves as a protecting group for the 3-hydroxyl functionality. A key retrosynthetic step is the disconnection of this ether linkage (C-O bond cleavage) to reveal a diol precursor, cis-2,2-dimethyl-cyclobutane-1,3-diol. This simplifies the target molecule and allows for the introduction of the benzyl group at a later stage in the forward synthesis, for instance, through a Williamson ether synthesis.

The hydroxyl group at C1 can be retrosynthetically derived from a ketone. This FGI (reduction to alcohol) points to 3-benzyloxy-2,2-dimethyl-cyclobutanone as a key intermediate. The stereoselective reduction of this cyclobutanone is critical to obtaining the desired cis stereochemistry. The use of bulky reducing agents, which would approach from the less hindered face opposite to the benzyloxy group, could favor the formation of the cis isomer.

Further FGIs can be applied to the cyclobutanone intermediate. For example, the ketone functionality could be derived from the oxidation of a methylene (B1212753) group, or through various cycloaddition pathways as previously discussed.

| Functional Group Interconversion | Forward Reaction | Purpose |

| Benzyl Ether Formation | Williamson Ether Synthesis | Protection of the 3-hydroxyl group |

| Ketone Reduction | Hydride Reduction (e.g., NaBH4) | Formation of the C1-hydroxyl group with cis stereochemistry |

| Alcohol Oxidation | Oxidation (e.g., PCC, Swern) | Access to the cyclobutanone intermediate |

Application of Retrosynthetic Logic to Complex Molecular Architectures and Building Blocks

The retrosynthetic logic applied to this compound can be extended to the synthesis of more complex molecules where this cyclobutane derivative serves as a versatile building block. The functional handles—the hydroxyl and benzyloxy groups—provide points for further elaboration.

For instance, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, allowing for nucleophilic substitution to introduce a variety of substituents at the C1 position. Alternatively, oxidation of the alcohol to a ketone provides a site for nucleophilic addition or enolate chemistry.

The benzyloxy group, being a protecting group, can be selectively removed by hydrogenolysis to reveal a free hydroxyl group at the C3 position. This diol system can then be used to construct bicyclic or spirocyclic systems. The differential protection of the two hydroxyl groups in the corresponding diol allows for selective functionalization at either position, making it a valuable chiral synthon.

The rigid four-membered ring also imparts specific conformational constraints, which can be desirable in the design of biologically active molecules or in stereocontrolled synthesis. Therefore, substituted cyclobutanes like the title compound are valuable intermediates in medicinal chemistry and natural product synthesis.

| Potential Application | Key Transformation | Resulting Structure |

| Introduction of new substituents | Conversion of hydroxyl to leaving group, followed by SN2 reaction | 1-substituted-cis-3-benzyloxy-2,2-dimethyl-cyclobutanes |

| Elaboration at C1 | Oxidation to ketone, followed by Grignard or Wittig reaction | 1-alkyl-1-hydroxy or 1-alkylidene derivatives |

| Bicyclic/Spirocyclic synthesis | Deprotection of benzyl ether and subsequent cyclization reactions | Fused or spiro-heterocyclic systems |

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For cis-3-benzyloxy-2,2-dimethyl-cyclobutanol, both ¹H and ¹³C NMR would be essential.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to each unique proton in the molecule. The integration of these signals would indicate the number of protons for each signal. The benzylic protons (OCH₂Ph) and the aromatic protons of the benzyl (B1604629) group would appear in characteristic downfield regions. The protons on the cyclobutane (B1203170) ring would provide crucial information about the cis stereochemistry through their coupling constants (J-values).

A hypothetical ¹³C NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would help identify the carbon environments, such as the aromatic carbons, the benzylic carbon, the carbons of the cyclobutane ring, and the methyl group carbons.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~4.5 | Singlet | 2H | Benzylic (OCH₂) |

| ~4.0 | Multiplet | 1H | CH-OH |

| ~3.8 | Multiplet | 1H | CH-OBn |

| ~2.0 | Multiplet | 2H | Cyclobutane CH₂ |

| ~1.1 | Singlet | 3H | Methyl (CH₃) |

| ~1.0 | Singlet | 3H | Methyl (CH₃) |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Aromatic (Quaternary) |

| ~128 | Aromatic (CH) |

| ~127 | Aromatic (CH) |

| ~75 | CH-OBn |

| ~70 | Benzylic (OCH₂) |

| ~65 | CH-OH |

| ~40 | Cyclobutane C(CH₃)₂ |

| ~35 | Cyclobutane CH₂ |

| ~22 | Methyl (CH₃) |

| ~20 | Methyl (CH₃) |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₈O₂), the expected exact mass would be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would also offer structural information, likely showing characteristic losses of the benzyl group or water.

Expected Mass Spectrometry Data

| Technique | Expected Value | Information Provided |

| HRMS (ESI+) | [M+H]⁺, [M+Na]⁺ | Confirmation of molecular formula |

| GC-MS (EI) | Molecular Ion (M⁺), Fragments | Molecular weight and structural fragments |

X-ray Crystallography for Absolute Stereochemistry Determination

To definitively confirm the cis stereochemistry and the absolute configuration of the chiral centers, X-ray crystallography would be the most powerful tool, provided a suitable single crystal of the compound can be grown. This technique provides a three-dimensional model of the molecule, showing the precise spatial arrangement of atoms and the bond lengths and angles. This would unequivocally establish the relative orientation of the benzyloxy and hydroxyl groups on the cyclobutane ring as cis.

Computational Chemistry and Theoretical Studies on Cis 3 Benzyloxy 2,2 Dimethyl Cyclobutanol

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a standard method for elucidating the mechanisms of complex organic reactions. By calculating the potential energy surface, researchers can identify transition states, intermediates, and the lowest energy pathways for chemical transformations.

In the context of cyclobutanol (B46151) chemistry, DFT calculations have been instrumental in understanding reaction mechanisms such as ring-opening and cleavage reactions. For instance, studies on transition metal-catalyzed C-C bond activation in cyclobutanols have utilized DFT to map out the entire catalytic cycle. nih.gov These calculations can reveal the elementary steps of a reaction, such as oxidative addition, β-carbon elimination, and reductive elimination. nih.gov

A key finding from such studies is the ability to determine the rate-determining step of a reaction by comparing the activation energies of each proposed step. For example, in the iridium-catalyzed cleavage of certain cyclobutanols, DFT calculations have suggested that the initial oxidative addition of the iridium center to the O-H bond of the cyclobutanol has the highest activation energy, identifying it as the rate-limiting step. nih.gov This theoretical insight is often corroborated by experimental evidence, such as kinetic isotope effect measurements. nih.gov

While a specific DFT study on the reaction mechanisms of cis-3-benzyloxy-2,2-dimethyl-cyclobutanol is not prominently available in the literature, the principles from studies on analogous systems are directly applicable. A hypothetical DFT investigation into an acid-catalyzed ring expansion of this molecule could yield the relative energies of key intermediates and transition states, as illustrated in the following representative data table.

Table 1: Hypothetical DFT-Calculated Relative Gibbs Energies for a Reaction Pathway of a Substituted Cyclobutanol.

| Species | Description | Relative Gibbs Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| TS1 | Transition state for protonation | +5.2 |

| Int1 | Protonated cyclobutanol | -3.1 |

| TS2 | Transition state for ring opening | +18.7 |

| Int2 | Ring-opened carbocation intermediate | +12.4 |

| TS3 | Transition state for rearrangement | +15.5 |

| Product | Rearranged product | -10.8 |

This table is illustrative and based on typical values for such reactions.

Such a computational analysis would provide a quantitative understanding of the reaction's feasibility and the energetic landscape governing the transformation.

Stereoselectivity Prediction and Rationalization through Computational Models

Computational models are invaluable for predicting and explaining the stereochemical outcome of reactions. In reactions involving chiral or prochiral molecules like this compound, DFT can be used to calculate the energies of diastereomeric transition states, which ultimately determine the stereoselectivity of a product.

For example, in enantioselective reactions, the difference in the activation energies of the transition states leading to the (R) and (S) enantiomers can be calculated. A larger energy difference corresponds to a higher predicted enantiomeric excess (ee). Computational analyses of competing transition states have successfully predicted the stereochemical outcome in the enantioselective desymmetrization of prochiral cyclobutanols. nih.gov

The stereoretentive nature of some reactions involving cyclobutane (B1203170) rings has also been rationalized using DFT. acs.org Calculations can compare the energy barriers for bond rotation in a key intermediate versus the barrier for ring closure. If the barrier to rotation is significantly higher than that of the desired stereoretentive cyclization, the reaction will proceed with high fidelity. acs.org For the this compound molecule, the bulky benzyloxy and dimethyl groups are expected to exert significant steric influence, which would be a key factor in the computational modeling of stereoselective transformations.

Table 2: Example of Computational Prediction of Stereoselectivity.

| Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major Product | Predicted ee (%) | Experimental ee (%) |

|---|---|---|---|---|

| TS-(R) | 16.2 | (S)-Product | 96 | 95 |

| TS-(S) | 18.5 | | | |

This table is a representative example based on data from computational studies on similar systems. nih.gov

Molecular Modeling of Conformational Preferences

The three-dimensional structure and conformational flexibility of a molecule are crucial to its reactivity. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve the torsional strain that would be present in a flat structure. dalalinstitute.comlibretexts.org This puckering results in two distinct positions for substituents: axial and pseudo-equatorial. researchgate.net

For this compound, molecular modeling techniques, including DFT, can be used to determine the preferred conformation of the molecule. The calculations would involve a conformational search to identify the various low-energy puckered structures and the energetic barrier to interconversion between them. The bulky 2,2-dimethyl groups will significantly influence the ring's puckering and the preferred orientation of the benzyloxy and hydroxyl groups.

In substituted cyclobutanes, substituents generally favor the pseudo-equatorial position to minimize steric interactions. researchgate.net In the cis isomer, both the benzyloxy and hydroxyl groups are on the same face of the ring. Computational modeling would precisely quantify the dihedral angles and the energetic preference for different puckered conformations, taking into account the steric hindrance from the gem-dimethyl groups.

Table 3: Illustrative Conformational Energy Analysis of a Substituted Cyclobutane.

| Conformer | Puckering Angle (degrees) | Dihedral Angle (H-C1-C2-H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Puckered) | 25 | 22 | 0.0 |

| B (Planar Transition State) | 0 | 0 | +1.5 |

| C (Alternative Puckered) | 24 | 21 | +0.1 |

This table is illustrative of the type of data obtained from conformational analysis of cyclobutane systems. maricopa.edu

These computational insights into the conformational landscape are vital for understanding the molecule's spectroscopic properties and its interactions with other molecules, such as enzymes or chiral catalysts.

Synthetic Applications and Derivatization of Cis 3 Benzyloxy 2,2 Dimethyl Cyclobutanol Analogues

cis-3-Benzyloxy-2,2-dimethyl-cyclobutanol as a Chiral Building Block in Organic Synthesis

Chiral building blocks are essential components in asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules, particularly pharmaceuticals. nih.gov The defined stereochemistry of compounds like this compound makes them attractive as chiral synthons. The inherent ring strain of the cyclobutanol (B46151) moiety can be strategically exploited in ring-opening reactions to generate linear molecules with preserved stereogenic centers. doaj.org

Due to their high ring strain, cyclobutanols have a strong tendency to undergo C–C bond cleavage under various conditions, including β-carbon elimination of metal alkoxides or semipinacol rearrangements. doaj.org This reactivity allows for the transformation of the cyclic scaffold into acyclic chains with controlled stereochemistry, transferring the chirality from the cyclobutanol ring to the new structure. The benzyloxy and hydroxyl groups on the ring provide handles for further synthetic manipulations, while the gem-dimethyl group imparts conformational rigidity and specific steric properties to the molecule and its derivatives. While specific applications of the title compound are not extensively documented in dedicated studies, its structure is representative of a class of chiral alcohols used as intermediates in the synthesis of more complex chiral molecules. nih.govsigmaaldrich.com

Synthesis of Functionalized Cyclobutanol Derivatives

Functionalization of the cyclobutanol core is critical for its use as a versatile intermediate. By introducing specific reactive groups, the cyclobutane (B1203170) scaffold can be prepared for coupling reactions, further structural elaboration, or integration into larger molecular frameworks.

The introduction of a boron moiety onto the cyclobutane ring transforms it into a highly versatile synthetic intermediate. nih.gov Borylated cyclobutanes are particularly useful because the boron group can be readily converted into a wide range of other functionalities through well-established cross-coupling reactions (e.g., Suzuki, Chan-Lam). This allows for the formation of C-C, C-N, C-O, and carbon-halogen bonds. nih.gov

A novel approach for the synthesis of 3-borylated cyclobutanols has been developed using a formal [3+1]-cycloaddition between 1,1-diborylalkanes and epihalohydrins or epoxy alcohol derivatives. nih.govrsc.org This method provides access to highly substituted borylated cyclobutanols, and the use of enantioenriched epibromohydrins can lead to enantioenriched cyclobutanol products with high levels of enantiospecificity (>98%). nih.gov The synthetic utility of these products is demonstrated by the derivatization of both the hydroxyl and the boronic ester (Bpin) handles. nih.gov

| 1,1-Diborylalkane Reactant | Epibromohydrin Reactant | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (4-MeO-Ph)CH(Bpin)₂ | Epibromohydrin | 3a | 94 | 4:1 |

| PhCH(Bpin)₂ | Epibromohydrin | 3b | 85 | 5:1 |

| (3-MeO-Ph)CH(Bpin)₂ | Epibromohydrin | 3c | 86 | 4:1 |

| (2-MeO-Ph)CH(Bpin)₂ | Epibromohydrin | 3d | 75 | 4:1 |

| (4-F-Ph)CH(Bpin)₂ | Epibromohydrin | 3h | 80 | 4:1 |

| (4-Cl-Ph)CH(Bpin)₂ | Epibromohydrin | 3i | 83 | 4:1 |

Data sourced from McDonald & Rousseaux, 2023. nih.gov

Halogenation is a fundamental transformation in organic synthesis, providing a versatile entry point for further functionalization. mt.commt.com Halogenated organic compounds are key intermediates in the synthesis of many pharmaceuticals and fine chemicals. researchgate.net While direct halogenation of cyclobutanols can be challenging, halogenated cyclobutanone (B123998) precursors are readily synthesized and can be subsequently reduced to the desired cyclobutanol derivatives.

For instance, a method for synthesizing 3-(benzyloxy)-1-cyclobutanone involves the use of a halogenated intermediate, benzyloxy-2,2-dichloro cyclobutanone. google.com This dichlorinated precursor is synthesized and then subjected to a dechlorination step using zinc powder in acetic acid to yield the target cyclobutanone. This ketone can then be stereoselectively reduced to afford the corresponding cis or trans cyclobutanol. The presence of halogen atoms on the cyclobutane ring provides a handle for nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse substituents.

While not directly derived from the title compound, diamine-containing cyclobutane analogues represent an important class of functionalized derivatives. These scaffolds are of significant interest in medicinal chemistry, where they serve as conformationally restricted bioisosteres for more flexible diamine linkers in drug candidates. Their rigid structure can lead to improved binding affinity and selectivity for biological targets.

The synthesis of these scaffolds often involves the construction of the cyclobutane ring with appropriate nitrogen-containing functionalities. These diamine building blocks can be incorporated into larger molecules to explore structure-activity relationships and optimize pharmacological properties.

Integration into Complex Molecular Syntheses

The true utility of a building block is demonstrated by its successful incorporation into the synthesis of complex molecular targets. Cyclobutane derivatives, including functionalized cyclobutanols, have been featured as key intermediates in the total synthesis of several natural products. researchgate.netnih.gov

The unique four-membered ring of cyclobutane is a structural feature of numerous biologically active natural products. nih.gov The synthesis of these molecules often represents a significant challenge, requiring innovative strategies for the construction and functionalization of the strained cyclobutane core.

A notable example is the marine-derived furanocembranoid providencin, a complex diterpene whose total synthesis remains an ongoing challenge. acs.org Synthetic efforts toward this molecule have involved the construction of a key furanyl-cyclobutanol segment. One approach utilized an iridium-catalyzed photosensitized intramolecular [2+2] cycloaddition as the key step to form the cyclobutane ring, which was then elaborated into a properly hydroxylated building block. acs.org

Another example is piperarborenine B, an amide compound with inhibitory effects against cancer cell lines, which contains a densely substituted cyclobutane fragment. nih.gov Its total synthesis highlights the strategic use of [2+2] cycloaddition reactions to construct the core four-membered ring. nih.govkib.ac.cn These examples underscore the importance of cyclobutanol derivatives and their analogues as pivotal intermediates in accessing complex and biologically relevant natural products. scispace.com

Carbocyclic Nucleoside Analogues

The synthesis of carbocyclic nucleoside analogues, where a methylene (B1212753) group replaces the oxygen atom in the furanose ring, offers enhanced hydrolytic stability. tandfonline.com An approach to cyclobutane-containing nucleoside analogues starts with a suitably functionalized cyclobutanone. For instance, 3-(hydroxymethyl)cyclobutanone (B575190) can be converted to its triflate derivative, which then undergoes an SN2 reaction with a nucleobase, such as the potassium salt of 6-chloropurine. tandfonline.com

This alkylation step typically yields a mixture of regioisomers, namely the N-9 and N-7 alkylated products. tandfonline.com The relative yields of these isomers are influenced by the charge distribution in the purinyl anion. tandfonline.com Subsequent reduction of the ketone functionality in these intermediates is performed stereoselectively to yield the desired cis-cyclobutanol derivative. The use of a sterically hindered reducing agent, such as lithium tri-tert-butoxyaluminum hydride, selectively produces the cis-alcohol in high yield. tandfonline.comtandfonline.com This stereocontrol is crucial for mimicking the stereochemistry of natural nucleosides.

The resulting cis-3-(purinylmethyl)-cyclobutanol analogues are valuable precursors for a variety of carbocyclic nucleosides. The 6-chloro substituent on the purine (B94841) ring can be readily displaced to introduce other functionalities, including conversion to adenine (B156593) derivatives, which are often of significant biological interest. tandfonline.com

Table 1: Synthesis of N-alkylated Cyclobutanone Derivatives and Subsequent Reduction

| Precursor | Reagent | Product(s) | Yield |

|---|---|---|---|

| 3-(Trifluoromethylsulfonyloxymethyl)cyclobutanone | 6-Chloropurinyl potassium salt | N-9-(3-Oxocyclobutylmethyl)-6-chloropurine & N-7-(3-Oxocyclobutylmethyl)-6-chloropurine | 51% (N-9), 37% (N-7) |

| N-7-(3-Oxocyclobutylmethyl)-6-chloropurine | Lithium tri-tert-butoxyaluminum hydride | cis-3-((7-(6-Chloropurinyl))methyl)cyclobutanol | Quantitative |

Platinum(II) Complexes for Material Science Applications

While specific research on platinum(II) complexes derived directly from this compound is not extensively documented, the synthesis of platinum(II) complexes with various organic ligands is a well-established field with significant applications in materials science. Analogues of this compound can be envisioned as precursors to ligands for novel platinum(II) complexes.

The general synthesis of such complexes often involves the reaction of a suitable organic ligand with a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄) or cis-dichlorobis(dimethylsulfoxide)platinum(II) ([PtCl₂(DMSO)₂]). nih.govacs.org The cyclobutane moiety, after suitable functionalization to incorporate coordinating groups like amines, pyridines, or thiols, could serve as a scaffold for new ligands.

The properties of the resulting platinum(II) complexes, and thus their applications, are heavily dependent on the nature of the coordinated ligands. For example, cyclometalated platinum(II) complexes are known for their phosphorescent properties and are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.org The emission color and quantum yield of these materials can be fine-tuned by modifying the ligand structure. nih.gov

The introduction of a bulky, rigid cyclobutane framework into the ligand design could influence the photophysical and material properties of the resulting platinum(II) complexes. Such modifications can affect the solubility, thermal stability, and intermolecular interactions, which are critical parameters for their performance in material science applications. semanticscholar.org

Table 2: Potential Platinum(II) Complexes and Their Applications

| Platinum(II) Complex Type | Potential Ligand Derived from Cyclobutanol Analogue | Potential Application |

|---|---|---|

| Cyclometalated Pt(II) Complex | Ligand with N^C^N or similar coordinating motif on the cyclobutane scaffold | Organic Light-Emitting Diodes (OLEDs) |

| Square Planar Pt(II) Complex | Bidentate or monodentate ligands with coordinating groups attached to the cyclobutane ring | Luminescent materials, sensors |

Future Research Trajectories for Cis 3 Benzyloxy 2,2 Dimethyl Cyclobutanol

Development of Novel Catalytic and Enantioselective Synthetic Routes

The efficient synthesis of specific stereoisomers of substituted cyclobutanes, such as cis-3-benzyloxy-2,2-dimethyl-cyclobutanol, is a significant area of interest. Future research will likely focus on developing novel catalytic and enantioselective methods to access this compound with high purity and yield. Current research on related cyclobutane (B1203170) systems provides a foundation for these future investigations.

One promising direction is the application of sequential enantioselective reduction and C-H functionalization. This strategy has been successfully used for the synthesis of other chiral cyclobutanols and benzocyclobutenols. nih.govmdpi.com The development of catalysts that can stereoselectively reduce a precursor ketone, such as 3-benzyloxy-2,2-dimethyl-cyclobutanone, would be a key step. The synthesis of this precursor has been reported, providing a viable starting point for such enantioselective reductions. google.com

Furthermore, enantioselective functionalization of pre-existing four-membered rings is an emerging approach to creating chiral cyclobutane derivatives. researchgate.netresearchgate.net Research into the conjugate addition to cyclobutenones, for example, has yielded chiral 2,3-disubstituted cyclobutanones. researchgate.netresearchgate.net Adapting these methods to introduce the benzyloxy and hydroxyl groups in a stereocontrolled manner onto a gem-dimethylcyclobutane scaffold is a foreseeable research goal.

The following table summarizes potential catalytic approaches that could be explored for the synthesis of this compound, based on successful strategies for related compounds.

| Catalytic Strategy | Precursor Type | Potential Catalyst System | Desired Outcome |

| Enantioselective Ketone Reduction | 3-Benzyloxy-2,2-dimethyl-cyclobutanone | Chiral oxazaborolidines (e.g., (S)-B-Me) or transition metal complexes (e.g., (R,R)-Ts-DENEB) | High enantiomeric excess of the corresponding cis- or trans-cyclobutanol |

| Asymmetric Hydroboration-Oxidation | 2,2-Dimethyl-3-(benzyloxy)cyclobut-1-ene | Chiral borane (B79455) reagents | Stereocontrolled formation of the cis-hydroxyl group |

| Kinetic Resolution of Racemic Cyclobutanol (B46151) | Racemic cis/trans-3-benzyloxy-2,2-dimethyl-cyclobutanol | Chiral acylation catalysts (e.g., lipases) | Separation of enantiomers to yield optically pure this compound |

Exploration of Underinvestigated Reaction Pathways and Reactivity Profiles

The strained four-membered ring of this compound suggests a rich and potentially unique reactivity profile that remains largely unexplored. Future research will likely delve into its behavior in various chemical transformations, with a focus on reactions that leverage the inherent ring strain.

One area of significant potential is the investigation of ring-opening and ring-expansion reactions. Transition metal-catalyzed C-C bond activation has been demonstrated for other cyclobutanols, leading to the formation of linear ketones or larger ring systems. nih.gov For instance, iridium catalysts have been shown to cleave the C-C bond of cyclobutanols via β-carbon elimination. nih.gov Similarly, palladium-catalyzed formal [2+2]-retrocyclization reactions can cleave two C-C bonds in cyclobutanol derivatives. acs.org Studying the behavior of this compound under similar catalytic conditions could reveal novel synthetic pathways.

The fragmentation of the cyclobutane ring is another reaction pathway of interest. The inherent strain of the ring can be harnessed to drive fragmentation reactions, which could be triggered by various reagents or conditions. The presence of the hydroxyl and benzyloxy groups offers functional handles to direct or facilitate such fragmentations.

Additionally, the oxidation and reduction of the cyclobutanol moiety and its derivatives could lead to a variety of functionalized products. For example, oxidation of the alcohol could yield the corresponding cyclobutanone (B123998), while reactions involving the benzyloxy group, such as hydrogenolysis, could provide access to the corresponding diol. The interplay between the stereochemistry of the substituents and the outcome of these reactions warrants detailed investigation.

Computational Design of Enhanced Reactivity and Selectivity in Cyclobutanol Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov Future research on this compound will undoubtedly benefit from the application of computational methods to design catalysts and reaction conditions that enhance reactivity and selectivity.

One key area for computational investigation is the elucidation of reaction mechanisms. For instance, DFT calculations can be used to model the transition states of potential reaction pathways, such as ring-opening or fragmentation, providing insights into the activation energies and the factors that control stereoselectivity. nih.govacs.org Such studies have been successfully applied to understand the mechanism of iridium-catalyzed cyclobutanol cleavage and the stereoretentive formation of cyclobutanes from other precursors. nih.govacs.org

Computational tools can also be employed in the in silico design of novel catalysts tailored for specific transformations of this compound. mdpi.com By modeling the interaction between the substrate and various catalyst scaffolds, it is possible to predict which catalysts will afford the highest levels of enantioselectivity and reactivity. This approach can significantly accelerate the discovery of new and efficient synthetic routes.

Furthermore, computational studies can help to rationalize and predict the reactivity and selectivity of the cyclobutanol ring system. By analyzing the electronic structure and steric properties of the molecule, it is possible to identify the most likely sites of reaction and to predict how different substituents will influence the outcome of a transformation. nih.govmdpi.com The following table outlines potential areas of computational investigation for this compound.

| Computational Approach | Research Focus | Desired Outcome |

| Transition State Modeling | Mechanistic elucidation of ring-opening and fragmentation reactions | Understanding of reaction barriers and stereochemical control, leading to optimized reaction conditions |

| Catalyst Design | In silico screening of chiral ligands for enantioselective synthesis | Identification of optimal catalyst structures for high enantiomeric excess |

| Reactivity Index Analysis | Prediction of reaction sites and selectivity | Rationalization of observed reactivity and guidance for the exploration of new reactions |

| Molecular Dynamics Simulations | Conformational analysis and substrate-catalyst interactions | Insight into the dynamic behavior of the molecule and its complexes, aiding in catalyst optimization |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-3-benzyloxy-2,2-dimethyl-cyclobutanol, and what methodological considerations are critical for optimizing yield?

- Methodology : The synthesis typically involves cyclobutanol ring formation followed by benzyloxy group introduction. Key steps include:

- Ring construction : Use [2+2] photocycloaddition or alkylation of preformed cyclobutane derivatives under controlled steric conditions to install the 2,2-dimethyl groups.

- Benzyloxy functionalization : Employ nucleophilic substitution (e.g., benzyl bromide with a hydroxyl-activated cyclobutanol intermediate) or Mitsunobu reaction for stereochemical control.

- Optimization : Monitor reaction temperature and solvent polarity (e.g., THF vs. DCM) to minimize side reactions like ring-opening. Characterization via and is essential to confirm regiochemistry and stereochemistry .

- Data Contradiction : Discrepancies in yield (e.g., 40–70%) may arise from competing elimination pathways; TLC monitoring and quenching reactive intermediates (e.g., using aqueous workup) can mitigate this.

Q. How can researchers validate the stereochemical purity of this compound?

- Methodology :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.

- Optical Rotation : Compare experimental values with literature data for cis-configuration analogs (e.g., similar cyclobutanol derivatives reported in CAS 172324-68-4 ).

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- Limitations : Chiral HPLC may fail to distinguish diastereomers; corroborate with coupling constants (e.g., vicinal -values for cis vs. trans cyclohexanol analogs).

Advanced Research Questions

Q. What experimental strategies address the thermal instability of this compound during storage or reaction conditions?

- Methodology :

- Accelerated Stability Testing : Store samples under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH), analyzing degradation via HPLC-MS.

- Protecting Group Alternatives : Compare benzyl ether stability with tert-butyldimethylsilyl (TBS) or acetyl groups in analogous cyclobutanol systems (see for similar protective group studies).

- Kinetic Analysis : Use Arrhenius plots to predict shelf life under standard lab conditions.

Q. How does the cis-configuration of 3-benzyloxy-2,2-dimethyl-cyclobutanol influence its reactivity in ring-opening reactions?

- Methodology :

- Comparative Studies : React cis- and trans-isomers (synthesized via stereoselective routes) with electrophiles (e.g., HCl, Br) or nucleophiles (e.g., Grignard reagents).

- DFT Calculations : Model transition states using Gaussian or ORCA software to predict regioselectivity (e.g., steric effects from 2,2-dimethyl groups).

- Kinetic Isotope Effects (KIE) : Probe mechanistic pathways (e.g., SN1 vs. SN2) by substituting with at reactive positions.

- Data Interpretation : Cis-isomers may exhibit slower ring-opening due to steric hindrance; validate with Eyring equation-derived activation parameters.

Q. What in vitro biological activity screening approaches are suitable for this compound, given its structural complexity?

- Methodology :

- Targeted Assays : Screen against enzymes with cyclobutanol-binding pockets (e.g., cyclooxygenase isoforms) using fluorescence polarization or SPR.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

- Cytotoxicity Profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with cis/trans analogs to isolate stereospecific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.